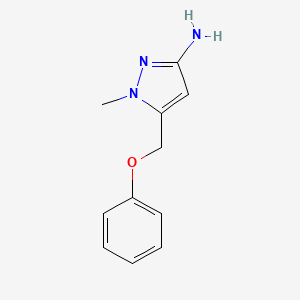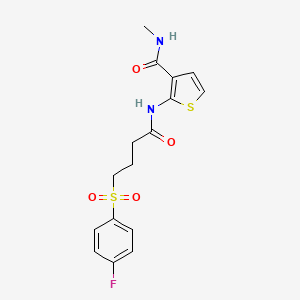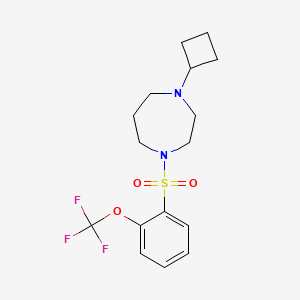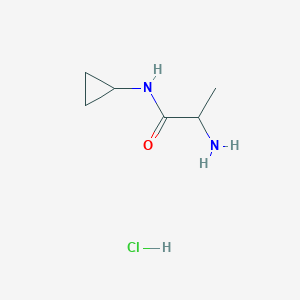
2-(4-chlorophenyl)-N-cyclohexylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorophenyl)-N-cyclohexylacetamide (2-CPCA) is a synthetic compound that has been studied for its potential applications in scientific research. It is an amide derivative of 4-chlorophenyl and cyclohexylacetamide, and is a white crystalline solid. 2-CPCA has been studied for its potential applications in drug discovery, medicinal chemistry, and biochemistry.
Aplicaciones Científicas De Investigación
1. Neuropharmacologic Properties
2-(4-chlorophenyl)-N-cyclohexylacetamide, as part of the arylcycloalkylamines class, has been recognized for its neuropharmacologic properties. Initially uncovered in compounds like phencyclidine, these properties have implications in various neuroscientific and pharmacological research areas (Chen, 1969).
2. Synthesis and Applications in Treatment
The compound finds applications in synthesizing ketamine and related analogues. It has broad usage in treating conditions like battlefield injuries and emergency treatments, especially in children. The increasing interest in ketamine for treating depression highlights the significance of its analogues in clinical research (Jose, Dimitrov, & Denny, 2018).
3. Metabolism Studies
Studies on ketamine metabolism, which include the analysis of this compound derivatives, provide valuable insights into drug metabolism and potential therapeutic effects. This research aids in understanding the pharmacokinetics and dynamics of related compounds (Lai, Hong, & Davisson, 1985).
4. Antiviral and Antiapoptotic Effects
This compound has shown significant antiviral and antiapoptotic effects, particularly in the context of treating Japanese encephalitis. The research here opens avenues for its application in antiviral therapies and the study of apoptosis in viral infections (Ghosh et al., 2008).
5. Anesthetic and Analgesic Research
Its role in creating anesthetics like ketamine, used in pediatric surgeries, highlights its importance in anesthetic and analgesic research. Understanding the compound's pharmacological profile is essential in developing safer and more effective anesthetic agents (Yoshikawa & Murai, 1971).
6. Pharmaceutical Synthesis
Advancements in the synthesis of ketamine and similar compounds from this compound have improved pharmaceutical practices. This involves developing more efficient, less toxic synthesis methods, enhancing drug manufacturing processes (Zekri, Fareghi‐Alamdari, & Momeni-Fard, 2020).
Mecanismo De Acción
- These Bcl-2 proteins act as negative regulators of apoptosis by binding to executioner proteins (such as Bax and Bak ), which initiate the cell destruction pathway, and sentinel proteins .
- This disruption of ATP production affects cellular energy metabolism and ultimately leads to cell death .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
- Chlorfenapyr is absorbed after oral administration. It distributes widely in tissues due to its lipophilic nature. The compound undergoes hepatic metabolism to form the active metabolite CL 303268. Elimination occurs primarily via urine and feces. Chlorfenapyr’s pharmacokinetic properties influence its bioavailability and overall efficacy .
Result of Action
Action Environment
Análisis Bioquímico
Biochemical Properties
It is known that the compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can vary depending on the specific conditions in the biochemical reaction .
Cellular Effects
Preliminary studies suggest that the compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 2-(4-chlorophenyl)-N-cyclohexylacetamide can vary with different dosages in animal models. Studies have shown that there may be threshold effects, as well as potential toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and may affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes. The compound may interact with various transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It is possible that the compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-N-cyclohexylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO/c15-12-8-6-11(7-9-12)10-14(17)16-13-4-2-1-3-5-13/h6-9,13H,1-5,10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVCRWJYFRCELTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(4-fluorophenyl)-1-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2718103.png)

![Ethyl 2-((5-oxo-4,5,6,7,8,9-hexahydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)propanoate](/img/structure/B2718107.png)




![Methyl N-[4-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methylsulfamoyl]phenyl]carbamate](/img/structure/B2718118.png)

![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-2-oxochromene-3-carboxamide](/img/structure/B2718120.png)
![5-((4-Benzylpiperidin-1-yl)(3-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2718121.png)